molecular formula C15H13ClN2S B11838035 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B11838035
M. Wt: 288.8 g/mol
InChI Key: HHKQERSWCVQKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thieno[2,3-d]pyrimidine precursor with benzyl chloride and ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[2,3-d]pyrimidines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothieno[2,3-d]pyrimidines.

Scientific Research Applications

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine
  • 2-Benzyl-4-chloro-6-propylthieno[2,3-d]pyrimidine
  • 2-Benzyl-4-chloro-6-isopropylthieno[2,3-d]pyrimidine

Uniqueness

2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at position 6 can affect the compound’s lipophilicity and its ability to interact with biological targets compared to its methyl or propyl analogs.

Properties

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

2-benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H13ClN2S/c1-2-11-9-12-14(16)17-13(18-15(12)19-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

HHKQERSWCVQKDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(N=C2Cl)CC3=CC=CC=C3

Origin of Product

United States

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